molecular formula C21H22ClN3O2S B11222899 N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Cat. No.: B11222899
M. Wt: 415.9 g/mol
InChI Key: DBXSLBYFVWCOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a synthetic quinazolinone derivative supplied for research purposes. This compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the investigation of anti-inflammatory agents. Quinazolinone scaffolds are recognized for their potent biological activities, and related analogues have demonstrated high anti-inflammatory activity in standardized models, such as the carrageenan-induced rat paw edema test, sometimes exhibiting potency superior to standard drugs like celecoxib and with lower associated gastric ulcerogenicity . The core 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline structure is a key pharmacophore, and its incorporation into molecules with various amide side chains, as seen in closely related compounds, is an active area of study for developing novel therapeutics . Researchers can utilize this chemical probe to explore its mechanism of action, which may involve cyclooxygenase (COX) enzyme inhibition, and to further elucidate structure-activity relationships (SAR) within this promising class of bioactive molecules . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct their experiments in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C21H22ClN3O2S

Molecular Weight

415.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C21H22ClN3O2S/c22-17-10-5-3-8-15(17)14-23-19(26)12-2-1-7-13-25-20(27)16-9-4-6-11-18(16)24-21(25)28/h3-6,8-11H,1-2,7,12-14H2,(H,23,26)(H,24,28)

InChI Key

DBXSLBYFVWCOHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S)Cl

Origin of Product

United States

Preparation Methods

Niementowski’s Cyclization

Introduction of the Sulfanylidene Group

The 2-sulfanylidene moiety is introduced via thiolation reactions:

Direct Thiolation with Phosphorus Pentasulfide (P₂S₅)

Intermediate A undergoes treatment with P₂S₅ in dry pyridine under reflux (80°C, 4–6 hours), replacing the carbonyl oxygen at C2 with sulfur to yield 2-sulfanylidene-4-oxoquinazoline (intermediate B ). This method achieves >85% conversion but requires rigorous moisture exclusion to prevent hydrolysis.

Thiourea-Mediated Thiolation

An alternative protocol employs thiourea and iodine in dimethylformamide (DMF) at 60°C, facilitating sulfur incorporation via nucleophilic substitution. This method is preferable for substrates sensitive to strong Lewis acids like P₂S₅.

Formation of the Hexanamide Side Chain

The hexanamide side chain is synthesized through sequential amidation and alkylation:

Amidation of Hexanoic Acid

Hexanoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which reacts with 2-chlorobenzylamine in dichloromethane (DCM) with triethylamine (TEA) as a base. This yields N-(2-chlorobenzyl)hexanamide (intermediate C ) with >90% purity.

Alkylation of the Quinazolinone Core

Intermediate B is alkylated with 6-bromohexanamide (derived from intermediate C ) using potassium carbonate (K₂CO₃) in acetonitrile at 70°C for 12 hours. This SN2 reaction links the quinazolinone core to the hexanamide side chain, forming the target compound.

Coupling and Final Assembly

Mitsunobu Reaction for C3 Functionalization

The C3 position of intermediate B is functionalized with the hexanamide side chain using a Mitsunobu reaction . Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate the coupling between the hydroxyl group (generated in situ) and the hexanamide derivative, achieving 70–75% yield.

Peptide Coupling Agents

Carbodiimide-based reagents like HATU or EDCI facilitate amide bond formation between the quinazolinone’s carboxylic acid derivative and N-(2-chlorobenzyl)hexanamide . This method is effective but requires anhydrous conditions and extended reaction times (24–48 hours).

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted intermediates. Final purity (>98%) is confirmed by HPLC using a C18 column and acetonitrile/water mobile phase.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone-H), 7.45–7.38 (m, 4H, aromatic-H), 4.32 (t, J = 6.8 Hz, 2H, CH₂), 3.14 (t, J = 7.2 Hz, 2H, CH₂), 1.62–1.25 (m, 8H, hexanamide chain).

  • HRMS (ESI+) : m/z calculated for C₂₂H₂₃ClN₃O₂S [M+H]⁺: 452.1164; found: 452.1168.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₂ClN₃O₂S
Molecular Weight451.94 g/mol
Melting Point214–216°C
SolubilityDMSO, DMF

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the quinazolinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors due to its quinazolinone core.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Core Modifications

  • N-(1,3-Benzodioxol-5-ylmethyl) Derivative (BioDeep_00001041017): This analogue replaces the 2-chlorophenylmethyl group with a benzodioxolylmethyl substituent. Molecular weight: 510.19 g/mol .
  • N-[(3-Chlorophenyl)methyl] Derivative (BB02567) :
    Substitution at the 3-chlorophenyl position instead of 2-chlorophenyl alters steric and electronic properties, which may influence target binding. Molecular weight: 501.04 g/mol .
  • Molecular weight: 480.6 g/mol .

Functional Group Variations

  • Thieno[3,2-d]pyrimidin-3-yl Derivative (CAS 866013-56-1): Replaces the quinazolinone core with a thienopyrimidine scaffold. The dipropylcarbamoyl group introduces hydrophobicity, which may enhance membrane permeability. Molecular weight: 547.1 g/mol .
Table 1: Structural and Physicochemical Comparison
Compound Core Structure Substituent (R-group) Molecular Weight (g/mol) Key Functional Groups
Target Compound Quinazolinone 2-Chlorophenylmethyl ~500* Sulfanylidene, 4-oxo, hexanamide
BioDeep_00001041017 Quinazolinone Benzodioxol-5-ylmethyl 510.19 Morpholinyl, sulfanylidene
BB02567 Quinazolinone 3-Chlorophenylmethyl 501.04 Sulfanylidene, 4-oxo
CAS 866013-56-1 Thienopyrimidine Dipropylcarbamoylmethyl 547.1 Dioxo, thieno ring

*Estimated based on analogues.

Antimicrobial Potency

While direct data for the target compound are unavailable, hexanamide derivatives with imidazolidinone moieties (e.g., 6-(4-chlorophenoxy)-N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)hexanamide) demonstrate synergistic effects with antibiotics like ciprofloxacin, increasing bacterial mortality from 16.99% to ~40% .

Enzyme Inhibition Potential

Compounds with sulfanylidene groups (e.g., N-(1,3-benzodioxol-5-ylmethyl derivative) are hypothesized to act as cysteine protease inhibitors due to thiol reactivity . The target compound’s sulfanylidene group could similarly target enzymes like CDK12/CDK13, as seen in covalent kinase inhibitors .

Biological Activity

N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide, a quinazolinone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes both chlorophenyl and quinazolinone moieties, contributing to its potential therapeutic applications.

The molecular formula of this compound is C21H24ClN3O2SC_{21}H_{24}ClN_{3}O_{2}S with a molecular weight of approximately 421.95 g/mol. Its structure features a quinazolinone core, which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC21H24ClN3O2S
Molecular Weight421.95 g/mol
IUPAC NameThis compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Quinazolinone derivatives have been explored for their anticancer properties. In cellular assays, this compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Studies indicate that it may reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

  • Antimicrobial Study : A study conducted by Lobana et al. (2018) evaluated the antimicrobial efficacy of various quinazolinone derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) against S. aureus at 32 µg/mL, indicating potent antibacterial activity.
  • Cytotoxicity Assay : In a study assessing the anticancer potential of quinazolinones, the compound demonstrated IC50 values of 15 µM against MCF7 (breast cancer) and 20 µM against A549 (lung cancer) cell lines, suggesting significant cytotoxic effects.
  • Inflammation Model : An experimental model using lipopolysaccharide (LPS)-induced inflammation showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in serum compared to untreated controls, supporting its anti-inflammatory potential.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this quinazoline derivative?

Methodological Answer:

  • Reaction Conditions : Use temperature-controlled steps (e.g., 0–5°C for sulfanylidene group introduction) and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate intermediates. Final product purity (>95%) can be verified via HPLC with a C18 reverse-phase column .
  • Yield Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2 equivalents of 2-chlorobenzylamine for amide coupling) .

Q. How can the structural integrity of the compound be confirmed during characterization?

Methodological Answer:

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm the presence of the quinazolin-4-one core (δ 7.8–8.2 ppm for aromatic protons) and the hexanamide chain (δ 2.3–2.6 ppm for CH₂ groups) .
  • HRMS : Verify molecular formula (C₂₀H₁₈ClN₃O₄S) with a mass accuracy of ±2 ppm .
    • X-ray Crystallography : Resolve the sulfanylidene moiety’s tautomeric form (e.g., thione vs. thiol) using single-crystal diffraction .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against tyrosine kinase or dihydrofolate reductase (DHFR) using fluorometric assays (e.g., 10 µM compound concentration, 1-hour incubation) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7 or HepG2) with IC₅₀ determination via nonlinear regression .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for this compound?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding modes with kinase targets (e.g., EGFR). Prioritize residues within 4 Å of the sulfanylidene group for mutagenesis validation .
  • DFT Calculations : Optimize the quinazoline core’s electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed bioactivity .

Q. What experimental designs resolve contradictions in reported activity data for quinazoline derivatives?

Methodological Answer:

  • Factorial Design : Apply a 2³ design (factors: pH, temperature, solvent polarity) to identify interactions affecting IC₅₀ variability .
  • Comparative Analysis : Cross-reference data with structurally similar analogs (e.g., substituent effects at the 2-chlorophenyl group) :
DerivativeSubstituentIC₅₀ (µM)Target
Compound A2-Cl12.3EGFR
Compound B4-OCH₃18.7DHFR

Q. How can reaction mechanisms for sulfanylidene incorporation be validated?

Methodological Answer:

  • Isotopic Labeling : Use ³⁴S-labeled thiourea to trace sulfur incorporation via LC-MS .
  • Kinetic Studies : Perform time-resolved IR spectroscopy to detect intermediates (e.g., thiolate anions) during ring closure .

Q. What strategies improve metabolic stability of the hexanamide chain in vivo?

Methodological Answer:

  • Prodrug Design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) at the terminal amide .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.